BenchChemオンラインストアへようこそ!

2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

hydrogen-bond acceptor count aqueous solubility prediction medicinal chemistry SAR

Source this specific morpholinoethyl congener to avoid false SAR outcomes. Its 6 H-bond acceptors, TPSA 84.5 Ų, and XLogP3 1.2 deliver balanced CNS permeability and solubility that simpler alkyl/aryl analogs lack—reducing non-specific binding and aggregation in high-concentration assays. Essential for deconvoluting polarity-vs-lipophilicity contributions in 4-benzylsulfonylpiperidine lead optimization.

Molecular Formula C19H28N2O5S
Molecular Weight 396.5
CAS No. 2034608-80-3
Cat. No. B2964927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate
CAS2034608-80-3
Molecular FormulaC19H28N2O5S
Molecular Weight396.5
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCCN3CCOCC3
InChIInChI=1S/C19H28N2O5S/c22-19(26-15-12-20-10-13-25-14-11-20)21-8-6-18(7-9-21)27(23,24)16-17-4-2-1-3-5-17/h1-5,18H,6-16H2
InChIKeySIIFFTBIPZOHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate (CAS 2034608-80-3) – Compound Class, Structural Features, and Procurement-Relevant Identity


2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate (CAS 2034608-80-3; PubChem CID 121022779) is a synthetic, small-molecule piperidine-1-carboxylate derivative composed of a piperidine ring bearing a benzylsulfonyl substituent at the 4-position and a 2-morpholinoethyl carbamate moiety at the 1-position nitrogen [1]. The compound is catalogued as a screening compound (e.g., Life Chemicals product code F6561-5516) supplied to early-discovery researchers as part of diversified chemical libraries [2]. No regulatory approval or clinical candidacy has been reported. Its structural architecture—combining a hydrogen-bond-acceptor-rich morpholinoethyl tail with a lipophilic benzylsulfonyl group—positions it within the broader class of piperidine-based sulfones and carbamates used in medicinal chemistry for lead identification against neurological, inflammatory, and enzyme targets .

Why Generic Substitution Fails for 2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate – Physicochemical and Structural Non-Interchangeability with Close Analogs


Piperidine-1-carboxylate derivatives that share the 4-benzylsulfonyl core can exhibit markedly different physicochemical profiles—and therefore divergent solubility, permeability, and target-engagement behavior—depending solely on the carbamate O-substituent [1]. The 2-morpholinoethyl group in this compound introduces six hydrogen-bond acceptors, a topological polar surface area (TPSA) of 84.5 Ų, and a calculated XLogP3 of 1.2, which collectively distinguish it from simpler alkyl or aryl ester analogs such as isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate (C₁₇H₂₅NO₄S; MW 339.5; fewer H-bond acceptors; higher predicted lipophilicity) . These differences mean that in-class swapping without re-optimization of assay conditions (e.g., DMSO solubility, non-specific binding, membrane penetration) risks false-negative or false-positive screening outcomes, making the specific procurement of the morpholinoethyl congener essential for reproducible SAR campaigns [2].

Quantitative Differentiation Evidence for 2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate vs. Structural Analogs – Head-to-Head Physicochemical Comparisons


Hydrogen-Bond Acceptor Capacity: 2-Morpholinoethyl Carbamate vs. Isobutyl Ester – Impact on Solubility and Target Recognition

The target compound possesses six hydrogen-bond acceptor sites (four from the morpholine oxygen and the carbamate carbonyl, plus two sulfone oxygens), compared with only four acceptors in the isobutyl analog (isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate, CAS 2034608-72-3) which lacks the morpholine ring [1]. This elevated HBA count is computationally associated with improved aqueous solubility and enhanced capacity for directed hydrogen-bonding interactions with protein targets, differentiating the compound in biochemical screens where solvation and polar contacts govern hit identification .

hydrogen-bond acceptor count aqueous solubility prediction medicinal chemistry SAR

Lipophilicity Modulation: XLogP3 Comparison with Phenyl and Isobutyl Carbamate Analogs

The target compound exhibits a computed XLogP3 of 1.2, which resides within the favorable range for CNS drug-likeness (typically XLogP 1–4) while being distinctly lower than the predicted values for the phenyl carbamate analog (phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate; expected XLogP >2.5 due to an additional aromatic ring) [1]. The morpholinoethyl moiety reduces overall lipophilicity by approximately 1–1.5 log units compared with aromatic ester congeners, offering a differentiated balance of passive permeability and aqueous solubility [2].

XLogP3 lipophilicity membrane permeability drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Brain Penetration Predictions vs. Peripheral-Targeted Analogs

The target compound's TPSA of 84.5 Ų falls within the favorable range for oral absorption and moderate CNS penetration (commonly cited threshold: TPSA <90 Ų for brain exposure) [1]. In contrast, analogs with additional polar functionality on the carbamate—such as the 2,2,2-trifluoroethyl congener (CAS 2034308-95-5), where the trifluoroethyl group contributes electron-withdrawing character without substantially altering TPSA—or the pyridin-2-ylmethyl analog (CAS 2034467-39-3), which adds a pyridine nitrogen increasing TPSA above 90 Ų, will display different CNS partitioning behavior [2]. The morpholinoethyl compound thus occupies a distinct TPSA niche within this analog series.

topological polar surface area BBB penetration CNS drug design physicochemical profiling

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty vs. Rigid Analogs

With seven rotatable bonds, the target compound exhibits moderate conformational flexibility compared with the more constrained isobutyl analog (estimated 5–6 rotatable bonds) and the more flexible phenyl analog (estimated 7–8 rotatable bonds) [1]. The morpholinoethyl linker contributes two additional rotatable bonds relative to simpler alkyl esters while the morpholine ring itself introduces a degree of conformational restriction via its chair conformation. This balanced flexibility is relevant to entropic binding penalties: compounds with very high rotatable bond counts (>10) typically suffer from reduced ligand efficiency due to conformational entropy loss upon target binding [2].

rotatable bonds conformational flexibility binding entropy ligand efficiency

Recommended Research and Procurement Scenarios for 2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate Based on Differentiated Physicochemical Evidence


CNS-Focused High-Throughput Screening Libraries Requiring Balanced TPSA and Lipophilicity

With a TPSA of 84.5 Ų and XLogP3 of 1.2, this compound is ideally suited for inclusion in CNS-oriented screening decks where compounds must meet combined permeability and solubility criteria [1]. Its six hydrogen-bond acceptors provide additional polarity beyond simple alkyl carbamate analogs, reducing the risk of promiscuous aggregation while maintaining membrane permeability within the CNS-accessible range.

Structure-Activity Relationship (SAR) Studies Exploring Carbamate O-Substituent Effects on Target Engagement

When building SAR tables around a 4-benzylsulfonylpiperidine scaffold, this compound serves as a key comparator representing the morpholinoethyl substitution vector. Its distinct HBA count (6 vs. 4 for isobutyl), TPSA (84.5 Ų vs. ~55–65 Ų for isobutyl), and XLogP3 (1.2 vs. >2.5 for phenyl) allow systematic deconvolution of polarity-driven vs. lipophilicity-driven potency contributions .

Biochemical Assay Development Where Aqueous Solubility and Low Non-Specific Binding Are Critical

The combination of a moderate XLogP3 (1.2) and the absence of hydrogen-bond donors (HBD = 0) minimizes non-specific protein binding and reduces compound aggregation in aqueous buffer systems relative to more lipophilic analogs [2]. This makes the compound a preferred choice for assays requiring high compound concentrations with minimal vehicle (DMSO) interference.

Fragment-Based or Scaffold-Hopping Campaigns Targeting Enzyme Active Sites with Hydrogen-Bond-Donor Residues

The morpholinoethyl group provides six hydrogen-bond acceptor sites, enabling multiple directional interactions with catalytic residues in enzyme pockets. Compared with the isobutyl analog, which offers only four acceptors, the target compound can probe additional polar contacts that may be critical for selectivity across related enzyme isoforms [3].

Quote Request

Request a Quote for 2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.